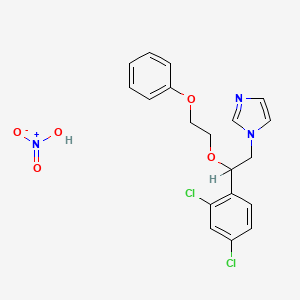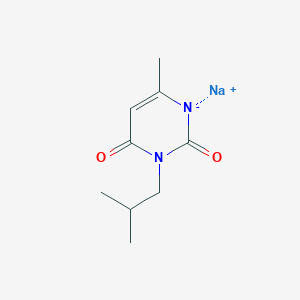
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the neutralization of the resulting compound with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby affecting cell proliferation.
類似化合物との比較
Similar Compounds
5-Bromo-1-sec-butyl-4-methyl-6-oxopyrimidin-2-olate: Similar in structure but contains a bromine atom.
2,4-Dioxo-6-methylpyrimidine: Lacks the sec-butyl group but shares the pyrimidine core.
Uniqueness
3-(sec-Butyl)-6-methylpyrimidine-2,4(1H,3H)-dione, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the sodium salt form enhances its solubility and reactivity compared to similar compounds.
特性
CAS番号 |
65208-42-6 |
|---|---|
分子式 |
C9H13N2NaO2 |
分子量 |
204.20 g/mol |
IUPAC名 |
sodium;6-methyl-3-(2-methylpropyl)pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C9H14N2O2.Na/c1-6(2)5-11-8(12)4-7(3)10-9(11)13;/h4,6H,5H2,1-3H3,(H,10,12,13);/q;+1/p-1 |
InChIキー |
OJDHKVOCMUSNKO-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=O)N(C(=O)[N-]1)CC(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


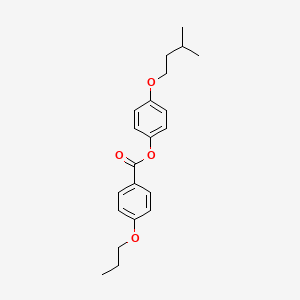
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
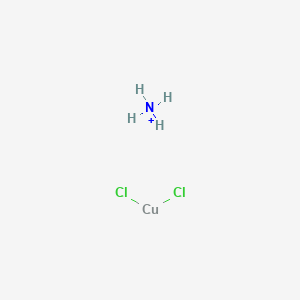


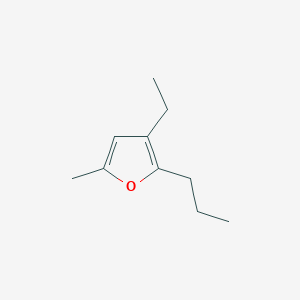
![Benzoic acid, 2-[(3-bicyclo[2.2.1]hept-2-yl-2-methylpropylidene)amino]-, methyl ester](/img/structure/B14469124.png)
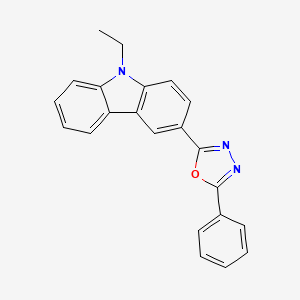


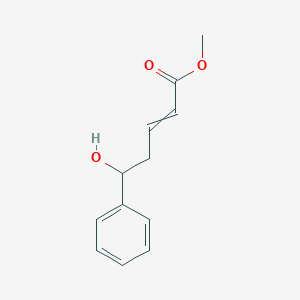
![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

